molecular formula C15H18O3 B8391300 (4-Cyclohexylcarbonylphenyl) acetic acid

(4-Cyclohexylcarbonylphenyl) acetic acid

Cat. No.: B8391300
M. Wt: 246.30 g/mol
InChI Key: NXHCKOCRDPLQSY-UHFFFAOYSA-N
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Description

(4-Cyclohexylcarbonylphenyl) acetic acid is an arylacetic acid derivative characterized by a cyclohexylcarbonyl group attached to the para position of a phenyl ring, which is further linked to an acetic acid moiety. This structure places it within the broader class of non-steroidal anti-inflammatory drugs (NSAIDs), where arylacetic acids are known for their cyclooxygenase (COX) inhibitory activity.

Properties

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

2-[4-(cyclohexanecarbonyl)phenyl]acetic acid

InChI

InChI=1S/C15H18O3/c16-14(17)10-11-6-8-13(9-7-11)15(18)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H,16,17)

InChI Key

NXHCKOCRDPLQSY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC=C(C=C2)CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features and Modifications

The pharmacological and physicochemical properties of arylacetic acids are highly dependent on substituents on the phenyl ring and modifications to the carboxylic acid group. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Structural Features Pharmacological Activity/Applications Key References
(4-Cyclohexylcarbonylphenyl) acetic acid Cyclohexylcarbonyl group (electron-withdrawing), acetic acid Presumed anti-inflammatory (inferred from class)
4-Hydroxyphenylacetic acid Hydroxyl group (electron-donating), acetic acid Pharmaceutical intermediate (e.g., synthesis of levothyroxine impurities)
2-(4-Octylphenyl)acetic acid Octyl chain (hydrophobic), acetic acid Not specified; likely influences lipophilicity
2-{[4-(4-Chlorophenoxy)phenyl]carbamoyl}cyclohexanecarboxylic acid Chlorophenoxy, carbamoyl-cyclohexane, carboxylic acid Clinical-stage agent (specific activity unstated)
4-(Cyclopropylcarbonyl)-α,α-dimethylphenyl acetic acid Cyclopropylcarbonyl, dimethyl groups, acetic acid Steric effects alter receptor binding

Impact of Substituents on Activity

  • Electron-Withdrawing Groups (e.g., Cyclohexylcarbonyl) : Enhance acidity of the carboxylic acid, improving COX enzyme interaction. This is critical for anti-inflammatory activity .
  • Halogenation (e.g., Chlorophenoxy): May improve metabolic stability and target specificity, as seen in other halogenated NSAIDs .

Pharmacological Potential

  • Anti-Inflammatory Activity : Arylacetic acids with bulky substituents (e.g., cyclohexylcarbonyl) are hypothesized to inhibit COX-2 selectively, similar to celecoxib .
  • Synthetic Intermediates: Cyclohexenone derivatives (e.g., compound 7 in ) serve as precursors for heterocyclic compounds, suggesting (4-Cyclohexylcarbonylphenyl) acetic acid could be a key intermediate in drug synthesis .
  • Clinical-Stage Analogs: Compounds like 2-{[4-(4-chlorophenoxy)phenyl]carbamoyl}cyclohexanecarboxylic acid highlight the therapeutic relevance of cyclohexane-carboxylic acid hybrids .

Physicochemical Properties

  • Solubility and Bioavailability : The cyclohexylcarbonyl group may reduce water solubility compared to hydroxylated analogs (e.g., 4-hydroxyphenylacetic acid), necessitating formulation adjustments .
  • Acidity Comparison : Trifluoroacetic acid () demonstrates stronger acidity than acetic acid, implying that fluorinated analogs of the target compound could enhance reactivity or binding .

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